molecular formula C11H11BrN2O2 B555194 5-Bromo-DL-tryptophan CAS No. 6548-09-0

5-Bromo-DL-tryptophan

Cat. No.: B555194
CAS No.: 6548-09-0
M. Wt: 283,13 g/mole
InChI Key: KZDNJQUJBMDHJW-UHFFFAOYSA-N
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Description

5-Bromo-DL-tryptophan, also known as 2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid, is a derivative of the amino acid tryptophan. This compound is characterized by the substitution of a bromine atom at the 5-position of the indole ring in the tryptophan molecule. It has a molecular formula of C11H11BrN2O2 and a molecular weight of 283.12 g/mol . This compound is a white crystalline solid that is stable at room temperature .

Biochemical Analysis

Biochemical Properties

5-Bromo-DL-tryptophan plays a significant role in biochemical reactions, particularly in the study of genomic determinants related to the reactivity and regioselectivity of flavin-dependent halogenases in bacterial genomes and metagenomes . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the gelation of hemoglobin S, making it a potent antigelation agent . This interaction is crucial for understanding its potential therapeutic applications, especially in conditions like sickle cell anemia.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on gene modulation has been studied, showing its ability to down-regulate key genes involved in the mTOR pathway, such as daf-15 and rict-1 . This modulation can lead to significant changes in cellular functions, including reduced tumor sizes in certain models.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to interact with various proteins and enzymes, influencing their activity and stability . These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo are necessary to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced tumor sizes and modulation of gene expression . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s metabolism can affect its overall activity and efficacy in biochemical reactions . Understanding these pathways is essential for optimizing its use in research and therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Studying these transport mechanisms is crucial for understanding how the compound reaches its target sites and exerts its effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound interacts with its targets and exerts its biochemical effects.

Preparation Methods

The synthesis of 5-Bromo-DL-tryptophan typically involves the bromination of tryptophan. This process can be achieved by reacting tryptophan with a brominating agent, such as bromine or N-bromosuccinimide (NBS), under controlled conditions . The reaction conditions, including temperature and solvent, are optimized to ensure the selective bromination at the 5-position of the indole ring. Industrial production methods may involve similar bromination reactions, but on a larger scale with more stringent controls to ensure purity and yield.

Chemical Reactions Analysis

5-Bromo-DL-tryptophan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The indole ring can undergo oxidation or reduction, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common reagents used in these reactions include brominating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-DL-tryptophan has several scientific research applications:

Comparison with Similar Compounds

5-Bromo-DL-tryptophan can be compared with other halogenated tryptophan derivatives, such as:

  • 5-Fluoro-DL-tryptophan
  • 5-Methyl-DL-tryptophan
  • 5-Methoxy-DL-tryptophan

These compounds share similar structural features but differ in their specific halogen or functional group substitutions. The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDNJQUJBMDHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863904
Record name 5-Bromotryptophan
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Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6548-09-0
Record name 5-Bromo-DL-tryptophan
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Record name 5-Bromotryptophan
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Record name 6548-09-0
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Record name 5-Bromotryptophan
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Record name 5-bromo-DL-tryptophan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there interest in synthesizing 5-Bromo-DL-tryptophan?

A1: this compound is considered a potential antisickling agent []. Additionally, it serves as a valuable tool in peptide synthesis. [, ]. Incorporation of this analog into peptides allows for exploration of structure-activity relationships and can introduce unique spectroscopic properties [, ].

Q2: What are the key features of this compound's synthesis?

A2: Several synthetic routes have been explored. One approach involves using 5-bromo-3-methylindole as a starting material []. Another efficient method utilizes ethyl pyruvate in a three-step synthesis, leading to the production of 5-bromo-tryptophan ethyl ester []. This ester then serves as a versatile intermediate for further modifications and incorporation into peptides.

Q3: What are the potential applications of this compound in biophysical research?

A4: The red-shifted phosphorescence of this compound, along with its ability to be incorporated into proteins, makes it a potentially useful probe in biophysical studies []. For instance, it could be used for selective phosphorescence detection of a specific protein within a complex mixture [].

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